molecular formula C17H16ClNO4 B1211023 Meglitinide CAS No. 54870-28-9

Meglitinide

Cat. No.: B1211023
CAS No.: 54870-28-9
M. Wt: 333.8 g/mol
InChI Key: SWLAMJPTOQZTAE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Meglitinides are a class of oral antidiabetic agents used to manage type 2 diabetes mellitus. They function as insulin secretagogues, stimulating the release of insulin from pancreatic beta cells. This class includes drugs such as repaglinide, nateglinide, and mitiglinide .

Preparation Methods

Synthetic Routes and Reaction Conditions: Meglitinides are synthesized through a series of chemical reactions involving the formation of benzoic acid derivatives. The synthesis typically involves the following steps:

    Formation of the Core Structure: The core structure of meglitinides is synthesized through a series of condensation reactions.

    Functional Group Modifications: Various functional groups are introduced to the core structure to enhance the pharmacological properties of the compound.

    Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of meglitinides involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Chemical Reactions Analysis

Types of Reactions: Meglitinides undergo various chemical reactions, including:

    Oxidation: Meglitinides can undergo oxidation reactions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can convert meglitinides into their reduced forms.

    Substitution: Substitution reactions involve the replacement of functional groups on the meglitinide molecule.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution Reagents: Substitution reactions often involve reagents like halogens and alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of meglitinides with modified pharmacological properties .

Scientific Research Applications

Meglitinides have a wide range of scientific research applications, including:

Mechanism of Action

Meglitinides exert their effects by binding to adenosine triphosphate-dependent potassium channels on the cell membrane of pancreatic beta cells. This binding leads to the closure of these channels, causing an increase in intracellular potassium concentration. The resulting depolarization opens voltage-gated calcium channels, leading to an influx of calcium ions. The rise in intracellular calcium triggers the fusion of insulin granules with the cell membrane, resulting in the secretion of insulin .

Comparison with Similar Compounds

Meglitinides are often compared with other insulin secretagogues, such as sulfonylureas. While both classes stimulate insulin release, meglitinides have a faster onset and shorter duration of action compared to sulfonylureas. This makes meglitinides particularly useful for controlling postprandial blood glucose levels. Similar compounds include:

    Sulfonylureas: Such as glibenclamide and glimepiride.

    Dipeptidyl Peptidase-4 Inhibitors: Such as sitagliptin and saxagliptin.

    Glucagon-Like Peptide-1 Receptor Agonists: Such as exenatide and liraglutide

Meglitinides’ unique pharmacokinetic profile and mechanism of action make them a valuable option in the management of type 2 diabetes mellitus.

Properties

CAS No.

54870-28-9

Molecular Formula

C17H16ClNO4

Molecular Weight

333.8 g/mol

IUPAC Name

4-[2-[(5-chloro-2-methoxybenzoyl)amino]ethyl]benzoic acid

InChI

InChI=1S/C17H16ClNO4/c1-23-15-7-6-13(18)10-14(15)16(20)19-9-8-11-2-4-12(5-3-11)17(21)22/h2-7,10H,8-9H2,1H3,(H,19,20)(H,21,22)

InChI Key

SWLAMJPTOQZTAE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NCCC2=CC=C(C=C2)C(=O)O

54870-28-9

Synonyms

4-(2-(5-chloro-2-methoxybenzamido)ethyl)benzoic acid
HB 699
meglitinide

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Meglitinide
Reactant of Route 2
Reactant of Route 2
Meglitinide
Reactant of Route 3
Reactant of Route 3
Meglitinide
Reactant of Route 4
Reactant of Route 4
Meglitinide
Reactant of Route 5
Meglitinide
Reactant of Route 6
Meglitinide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.